molecular formula C11H15NO3 B1679652 Propoxur CAS No. 114-26-1

Propoxur

Cat. No. B1679652
CAS RN: 114-26-1
M. Wt: 209.24 g/mol
InChI Key: ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Description

Propoxur (also known as Baygon) is a carbamate non-systemic insecticide . It was introduced in 1959 and is produced from catechol . It has a fast knockdown and long residual effect, and is used against turf, forestry, and household pests and fleas . It can also be used as a molluscicide .


Molecular Structure Analysis

Propoxur has the chemical formula C11H15NO3 . It is hydrophobic and neutral in nature . The technical material contains at least 95% propoxur .


Chemical Reactions Analysis

Propoxur rapidly breaks down in alkaline solution . It is highly toxic to many bird species, although its toxicity varies by the species, and it is highly toxic to honeybees . It is moderately to slightly toxic to fish and other aquatic species .


Physical And Chemical Properties Analysis

Propoxur is a white to tan crystalline powder . It has a faint, characteristic odor . Its melting point ranges from 86 to 92 °C, and it decomposes at its boiling point . It has a solubility in water of 0.2% at 20°C . Its vapor pressure is 0.0000937 mmHg at 20 °C .

Scientific Research Applications

Insecticide Resistance Studies

Propoxur, a carbamate insecticide, has been a subject of research for understanding resistance mechanisms in insects. A study on house flies (Musca domestica) found that resistance to propoxur in a particular strain was inherited as a single, major, autosomal, and incompletely recessive factor. This insight is crucial for developing strategies for managing resistance in house flies (Shan et al., 2016).

Ecotoxicological Effects

Propoxur's ecotoxicological impact has been evaluated, particularly in non-target species like fish. For example, a study on juvenile common carp (Cyprinus carpio L.) revealed that sublethal exposure to propoxur led to significant hematological changes, indicating its potential ecotoxicological impact on aquatic organisms (Gül et al., 2012).

Impact on Cognitive Function

Research has shown that propoxur can affect cognitive functions. A study indicated that propoxur-induced acetylcholine esterase inhibition leads to cognitive impairment in rats, which could be attenuated by the herbal drug Withania somnifera (Yadav et al., 2010).

Metabonomic Profiling

Metabonomic profiling using 1H NMR spectroscopy has been used to study the toxic effects of propoxur. This approach highlighted its impact on oxidative stress, liver function, and metabolic processes in experimental animals (Liang et al., 2012).

Environmental Degradation Studies

The environmental degradation of propoxur has been studied, with researchfocusing on its biodegradation by soil bacteria. A study isolated and screened bacteria from rice fields capable of degrading propoxur, which is important for understanding its environmental impact and developing bioremediation strategies (Dewi et al., 2015).

Electrochemical Quantification

Advancements in electrochemical methods have enabled the quantification of propoxur. A study developed an electrochemical method using a boron-doped diamond electrode to quantify propoxur without derivatization processes, providing a simple and reliable technique for routine analysis (Selva & Paixão, 2016).

Antioxidant Protective Effects

Research has also explored the protective effects of antioxidants against propoxur-induced toxicity. A study demonstrated that Nigella sativa oil significantly reduced propoxur-induced oxidative stress and toxicity in rat brain regions, suggesting potential therapeutic applications (Mohamadin et al., 2010).

Safety And Hazards

Propoxur is highly toxic to humans if ingested . Chronic inhalation exposure has resulted in depressed cholinesterase levels, headaches, vomiting, and nausea in humans . It is also highly toxic to many bird species, although its toxicity varies by the species, and it is highly toxic to honeybees . It is moderately to slightly toxic to fish and other aquatic species .

properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
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InChI Key

ISRUGXGCCGIOQO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
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Molecular Formula

C11H15NO3
Record name PROPOXUR
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DSSTOX Substance ID

DTXSID7021948
Record name Propoxur
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Molecular Weight

209.24 g/mol
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Physical Description

Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide]
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Boiling Point

Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes
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Flash Point

greater than 300 °F (NIOSH, 2023), >300 °F
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Solubility

0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2%
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Density

1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³
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Vapor Pressure

7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg
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Mechanism of Action

/A/ review of studies /was undertaken/ to evaluate mechanisms of rat urinary bladder tumors ... Propoxur or a metabolite was postulated to operate on or with growth factors to elicit hyperplasia and eventual tumor development. Since some propoxur metabolites are phenols, and since some phenols share with propoxur the property of being urinary bladder oncogens only at extremely high dose levels, threshold effects may be present. Low urinary pH was noted to inhibit binding of epidermal growth factor, which is abundant in rat urine. This is consistent with rat studies, in which pH reduction markedly reduced the extent of hyperplasia. Perspectives offered in this discussion suggest that propoxur-induced tumors in rats may not be relevant to man, but the "possible adverse effect" designation remains until more definitive evidence can be obtained., Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarinic and nicotinic poisoning. Spontaneous hydrolysis of the carbamate-cholinesterase complex occurs in vivo, leading to the disappearance of clinical effects within 24 hours. Penetration of the blood-brain barrier by the carbamates is insignificant; for this reason, few CNS symptoms occur., Propoxur inhibits cholinesterase & this effect is apparently the basis of its toxic action.
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Product Name

Propoxur

Color/Form

Minute crystals, White, crystalline powder, White to tan, crystalline solid

CAS RN

114-26-1
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Melting Point

187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPOXUR
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPOXUR
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/137
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propoxur
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0531.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

To a solution of 2-isopropoxyphenol (1.52 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole) in dichloroethane (10 ml, was added phosphoryl chloride (1.54 g, 0.01 mole) and refluxed for six hours. The reaction mixture was worked up as described earlier to give 2-isopropoxyphenyl N-methylcarbamate of the formula (VI) as a solid, crystallised from pet. ether, m.p. 89° C. to 90° C.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,700
Citations
M de La Guardia, KD Khalaf, V Carbonell… - Analytica chimica …, 1995 - Elsevier
A method has been developed for the determination of propoxur, a carbamate pesticide, by means of its reaction with p-aminophenol (PAP). The method involves the reaction, in the …
Number of citations: 54 www.sciencedirect.com
G Eraslan, M Kanbur, S Silici, BC Liman… - Ecotoxicology and …, 2009 - Elsevier
In this study, 28 Wistar female rats (200–250g) were used and divided into four equal groups. Group 1 was allocated as the control group. Groups 2–4 were administered 100mg/kg/bw/…
Number of citations: 133 www.sciencedirect.com
JJM Van De Sandt, WJA Meuling, GR Elliott… - Toxicological …, 2000 - academic.oup.com
… of propoxur in … propoxur ([ring-U- 14 C]propoxur) was used. In order to allow for direct comparison, experimental conditions were standardized with respect to dose (150 μg propoxur per …
Number of citations: 91 academic.oup.com
MJ Moreno, A Abad, A Montoya - Journal of agricultural and food …, 2001 - ACS Publications
Monoclonal antibodies (MAbs) to the pesticide propoxur were produced from haptens with carboxylic spacer arms of different lengths introduced at the carbamate group of the analyte …
Number of citations: 76 pubs.acs.org
M Mahalakshmi, SV Priya, B Arabindoo… - Journal of hazardous …, 2009 - Elsevier
… from the decrease in propoxur concentration. The percentage of propoxur adsorbed on the … C 0 is the initial concentration of propoxur and C t is the concentration of propoxur at time t. …
Number of citations: 171 www.sciencedirect.com
EM Ostrea Jr, A Reyes, E Villanueva-Uy, R Pacifico… - Neurotoxicology, 2012 - Elsevier
OBJECTIVE: Our aim was to determine the effects of fetal exposure to propoxur and pyrethroids, on child neurodevelopment at 2 years of age. PATIENTS AND METHODS: Mothers …
Number of citations: 65 www.sciencedirect.com
CM Kamanavalli, HZ Ninnekar - World Journal of Microbiology and …, 2000 - Springer
… The organism grew on propoxur at 2 g/l as sole source of carbon and … propoxur contained the activity of propoxur hydrolase. The results suggest that the organism degraded propoxur by …
Number of citations: 40 link.springer.com
J Zhu, J Feng, K Tian, C Li, M Li, QIU Xinghui - Pesticide Biochemistry and …, 2022 - Elsevier
… , suggesting that CYP6G4 could metabolize propoxur via hydroxylation, O-… propoxur. Our in vivo and in vitro data convincingly demonstrate that CYP6G4 contributes to propoxur …
Number of citations: 4 www.sciencedirect.com
V Seth, BD Banerjee, AK Chakravorty - Pesticide Biochemistry and …, 2001 - Elsevier
… Hence, the effect of subchronic/chronic propoxur (2-… -dependent manner following administration of propoxur (10, 30, … possible involvement of free radicals in propoxur-induced …
Number of citations: 94 www.sciencedirect.com
C Tsitsimpikou, M Tzatzarakis, P Fragkiadaki, L Kovatsi… - Toxicology, 2013 - Elsevier
… of diazinon and propoxur on … propoxur induced a significant increase in total antioxidant capacity (TAC), with no difference in reduced glutathione (GSH), while the high dose of propoxur …
Number of citations: 90 www.sciencedirect.com

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